2-Iodo-3-trifluoromethyl-pyrazine
Overview
Description
2-Iodo-3-trifluoromethyl-pyrazine is a heterocyclic organic compound with the molecular formula C6H3F3IN2.
Mechanism of Action
Target of Action
It is known that pyrazine derivatives have been associated with a wide range of biological activities
Mode of Action
Pyrazine derivatives, in general, are known to participate in various chemical reactions, but the exact interaction of 2-Iodo-3-trifluoromethyl-pyrazine with its targets remains to be elucidated .
Biochemical Pathways
Pyrazines are known to be involved in a variety of biological processes . More research is needed to determine the specific pathways affected by this compound.
Result of Action
It is known that pyrazine derivatives can exhibit a range of biological activities
Action Environment
It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazine derivatives, is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
2-Iodo-3-trifluoromethyl-pyrazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . This interaction involves the transfer of organic groups from boron to palladium, highlighting the compound’s role in facilitating these reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to participate in Suzuki–Miyaura coupling reactions is a key aspect of its molecular mechanism, as it facilitates the formation of carbon-carbon bonds through the transfer of organic groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 3-trifluoromethyl-pyrazine using iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for 2-Iodo-3-trifluoromethyl-pyrazine may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-trifluoromethyl-pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrazine ring with aryl boronic acids.
Scientific Research Applications
2-Iodo-3-trifluoromethyl-pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-trifluoromethyl-pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Iodo-3-trifluoromethyl-benzene: Contains a benzene ring with similar substituents.
Uniqueness
2-Iodo-3-trifluoromethyl-pyrazine is unique due to the combination of the pyrazine ring and the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and enhance its potential biological activities .
Properties
IUPAC Name |
2-iodo-3-(trifluoromethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLPJOKBLILHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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